molecular formula C9H18ClNO2 B1601192 N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride CAS No. 84126-69-2

N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride

Cat. No. B1601192
Key on ui cas rn: 84126-69-2
M. Wt: 207.7 g/mol
InChI Key: MZMLCCHUZDNREB-UHFFFAOYSA-N
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Patent
US07608599B2

Procedure details

Cyclopentylglycine ethyl ester hydrochloride salt was prepared by the procedure in Example 1(B) utilizing cyclopentylglycine (5.0 g, 38.7 mmol), thionyl chloride (6.0 mL, 77.4 mmol) and EtOH (34.10 mL, 58.1 mmol). The ethyl ester 14aj was obtained as a white solid (2.25 g, 10.86 mmol, 56%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
34.1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:6][CH2:7][C:8]([OH:10])=[O:9])[CH2:5][CH2:4][CH2:3][CH2:2]1.S(Cl)([Cl:13])=O.[CH3:15][CH2:16]O>>[ClH:13].[CH2:15]([O:9][C:8](=[O:10])[CH2:7][NH:6][CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)[CH3:16] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCCC1)NCC(=O)O
Name
Quantity
6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
34.1 mL
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)OC(CNC1CCCC1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.86 mmol
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 28.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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